(S)-2-(Benzo[b]thiophen-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole is a chiral compound notable for its unique structural features and potential applications in medicinal chemistry. The compound contains a benzo[b]thiophene moiety and a dihydrooxazole ring, which contribute to its biological activity and chemical properties. Its molecular formula is with a molecular weight of 259.37 g/mol. The compound is classified under oxazoles, a group of five-membered heterocyclic compounds containing nitrogen and oxygen.
The synthesis of (S)-2-(Benzo[b]thiophen-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole typically involves several key steps:
The synthesis may utilize solvents such as ethanol or dichloromethane and catalysts like p-toluenesulfonic acid or sodium hydroxide to facilitate reactions. Optimizing these conditions can enhance yield and purity, especially in industrial settings.
(S)-2-(Benzo[b]thiophen-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole features a five-membered oxazole ring fused with a benzo[b]thiophene structure. The presence of the tert-butyl group enhances solubility and influences the compound's steric properties.
(S)-2-(Benzo[b]thiophen-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (S)-2-(Benzo[b]thiophen-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole is largely dependent on its application in biological systems. It may interact with specific enzymes or receptors, modulating their activity through binding interactions. The precise molecular targets and pathways involved would typically be identified through biochemical assays and molecular modeling studies.
While specific physical properties such as boiling point and melting point are not widely reported, the compound's solubility is influenced by its tert-butyl group, which enhances its hydrophobic character.
The chemical properties include stability under standard laboratory conditions but may vary based on environmental factors such as pH and temperature.
(S)-2-(Benzo[b]thiophen-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole has several applications in scientific research:
This compound's unique structure and properties make it a subject of interest in various fields, particularly in drug discovery and development efforts aimed at finding new therapeutic agents.
Chiral 4,5-dihydrooxazoles (oxazolines) are pivotal ligands in asymmetric catalysis. The asymmetric synthesis of these derivatives, particularly those with stereogenic centers at the 4-position, employs tert-leucinol as a key chiral precursor. A scalable three-step route from picolinic acid achieves the synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole with 64% overall yield. This method overcomes inconsistencies in earlier routes by utilizing picolinic acid’s carboxyl group for amide bond formation with (S)-tert-leucinol, followed by cyclization. The stereoselectivity originates from the resident chirality of tert-leucinol, which directs the configuration of the oxazoline ring without racemization [2].
Alternative strategies include enantioselective organocatalysis. For example, quinine-derived bifunctional thiourea catalysts (5 mol%) enable asymmetric [3+3] annulations, yielding dihydrobenzo[4,5]thieno[2,3-b]pyridines with up to 97% ee. This demonstrates the broader applicability of organocatalysts in constructing chiral heterocycles adjacent to oxazolines [1].
Table 1: Asymmetric Synthesis Approaches for Chiral Oxazolines
Precursor | Catalyst/Reagent | Key Product | Yield | ee (%) |
---|---|---|---|---|
(S)-tert-Leucinol | Isobutyl chloroformate/NMM | (S)-t-BuPyOx | 92% | >99 |
Picolinic acid | SOCl₂/NaOMe | (S)-t-BuPyOx | 72% | >99 |
Sulfonamide derivative | Quinine-thiourea | Dihydrobenzo[4,5]thieno[2,3-b]pyridine | 93% | 97 |
Incorporating benzo[b]thiophen-2-yl motifs into oxazolines requires precise stereocontrol. Transition-metal-catalyzed C–C coupling is ineffective due to sulfur coordination poisoning. Instead, direct cyclization of 2-mercaptobenzaldehyde derivatives with chiral β-amino alcohols offers a viable path. For instance, (S)-2-(Benzo[b]thiophen-2-yl)-4-isobutyl-4,5-dihydrooxazole is synthesized via condensation of 2-cyanobenzo[b]thiophene with (S)-tert-leucinol under acid catalysis, though yields remain moderate (50–65%) [6].
Biocatalytic strategies have emerged as alternatives. Engineered myoglobin variants (e.g., MbBTIC-C2) facilitate intramolecular cyclopropanations of diazoacetate-functionalized benzo[b]thiophenes, yielding sp³-rich polycycles with >99% ee. This method leverages enzyme-substrate complementarity: the benzo[b]thiophene’s C2/C3 position dictates the choice of myoglobin mutant (MbBTIC-C2 for C2-functionalization; MbBTIC-C3 for C3-functionalization) [8]. Microwave-assisted cationic ring-opening polymerization (CROP) of 2-oxazolines also enables end-group functionalization, though it is less applicable to sterically hindered tert-butyl-oxazolines [5] [9].
The tert-butyl group enhances steric bulk and chiral induction in oxazoline ligands. Its incorporation faces challenges due to:
Optimized protocols use stepwise approaches:
Table 2: Cyclization Optimization for tert-Butyl Oxazolines
Activating Agent | Base | Temperature (°C) | Yield (%) |
---|---|---|---|
SOCl₂ | DABCO | RT | 38 |
SOCl₂ | DBU | 50 | 59 |
SOCl₂ | NaH (THF) | 50 | 60 |
SOCl₂ | NaOMe/MeOH | 50 | 72 |
Scalability demands reproducibility, minimal purification, and high atom economy. Key advancements include:
Yield enhancement also hinges on catalyst loading reduction. Myoglobin-catalyzed cyclopropanations achieve 440 TON (0.2 mol% catalyst), while organocatalyzed annulations use 5 mol% without yield loss [1] [8].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: